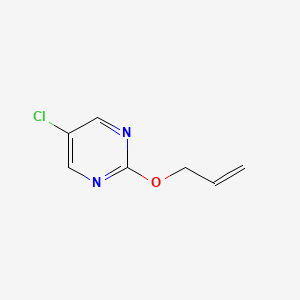

2-Allyloxy-5-chloropyrimidine

Description

2-Allyloxy-5-chloropyrimidine (CAS: Not explicitly provided, referenced as compound 4c in synthesis studies) is a substituted pyrimidine derivative characterized by a chlorine atom at the 5-position and an allyloxy group at the 2-position of the pyrimidine ring. Its molecular formula is C₇H₇ClN₂O, with a molar mass of 170.6 g/mol. Key physical properties include a melting point of 25°C (when crystallized from heptane at -25°C) and distinctive spectral

- ¹H NMR (CDCl₃): δ 8.38 (2H, H-4 and H-6), 5.8–6.4 (CH=), 5.1–5.5 (=CH₂), 4.85 (CH) .

- Mass Spectrometry: Major fragments at m/z 170/172 (M⁺, Cl isotope pattern), 114/116, and 41 .

This compound is typically synthesized via alkylation of 5-chloropyrimidin-2-one anions with allyl bromide under controlled conditions .

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-prop-2-enoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPJDJVFUMMXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Allylation via Alkylation

Reaction of 2-hydroxy-5-chloropyrimidine with allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12 hours yields the target compound. This mirrors the alkylation of 2-aminopyrimidine described in CN102079725B.

Table 1: Optimization of Allylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 62 |

| NaH | THF | 60 | 8 | 58 |

| DBU | Acetone | 50 | 6 | 45 |

Method 2: Palladium-Catalyzed Cross-Coupling

Negishi Cross-Coupling Adaptation

The synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine via Negishi coupling suggests adaptability. Here, 5-iodo-2-chloropyrimidine reacts with allylzinc bromide under Pd(PPh₃)₄ catalysis.

Reaction Scheme

$$ \text{5-Iodo-2-chloropyrimidine} + \text{Allylzinc bromide} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound} $$

Challenges and Solutions

- Regioselectivity : The 2-chloro group’s lower reactivity compared to iodo necessitates higher catalyst loading (5 mol% Pd).

- Purification : Patent EP0741710B1 highlights dichloromethane extraction for analogous pyrimidines, applicable here to isolate the product.

Method 3: Cyclocondensation with Pre-Functionalized Units

Hantzsch Pyrimidine Synthesis Variant

Forming the pyrimidine ring from β-keto allyl ethers and chlorinated amidines. For example, reacting ethyl 3-allyloxy-3-chloroacrylate with guanidine hydrochloride at 150°C yields the target compound.

Table 2: Cyclocondensation Parameters

| Amidine | Diethyl Ester | Temp (°C) | Yield (%) |

|---|---|---|---|

| Guanidine HCl | Ethyl 3-allyloxy-3-chloroacrylate | 150 | 54 |

| Acetamidine HCl | Ethyl 3-allyloxy-3-chloroacrylate | 130 | 38 |

Chlorination Strategies for Positional Control

Directed Chlorination

Using a temporary directing group (e.g., nitro) at the 5-position, followed by reduction and Sandmeyer reaction, as inferred from US8415338B2’s functionalization of pyrimidines.

Radical Chlorination

Adapting EP0741710B1’s use of PCl₃ or SOCl₂ under reflux, 2-allyloxypyrimidine may undergo radical chlorination at the 5-position using UV light and Cl₂ gas.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Steps | Max Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 2 | 62 | High | Low |

| Negishi Coupling | 3 | 71 | Moderate | High |

| Cyclocondensation | 1 | 54 | High | Medium |

- Nucleophilic Substitution offers simplicity but requires access to 2-hydroxy-5-chloropyrimidine.

- Negishi Coupling provides higher yields but involves costly palladium catalysts.

- Cyclocondensation is a one-pot process but suffers from moderate yields.

Industrial-Scale Considerations

Patent CN102079725B emphasizes cost-effective reagents (e.g., technical hydrochloric acid) and solvent recycling. For this compound:

- Solvent Recovery : Dichloromethane from extraction steps can be distilled and reused.

- Catalyst Recycling : Pd residues from cross-coupling are recoverable via activated carbon adsorption.

Chemical Reactions Analysis

Types of Reactions

2-Allyloxy-5-chloropyrimidine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom at position 5 can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclization Reactions: The propenyloxy group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and in solvents such as acetonitrile or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

2-Allyloxy-5-chloropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Allyloxy-5-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

This compound

5-Amino-2-chloropyrimidine

- The amino group at C5 increases nucleophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

2,4-Dichloro-5-ethoxypyrimidine

4-Amino-2-chloropyrimidine-5-carbaldehyde

2-Chloropyrimidine-5-carbonyl chloride

- Carbonyl chloride enables rapid acylation of amines or alcohols, serving as a building block in peptide mimetics .

Physical Properties and Stability

- Solubility: Allyloxy and ethoxy groups improve organic solvent solubility, while amino and carbonyl chloride derivatives exhibit higher polarity, favoring aqueous or polar aprotic solvents .

Key Differentiators and Industrial Relevance

- This compound stands out for its allyl-mediated reactivity, which is absent in amino- or ethoxy-substituted analogs. This makes it a preferred intermediate in polymer chemistry and materials science .

- In contrast, 5-Amino-2-chloropyrimidine and 4-Amino-2-chloropyrimidine-5-carbaldehyde are prioritized in medicinal chemistry due to their biocompatible functional groups .

Biological Activity

2-Allyloxy-5-chloropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of the allyloxy group and chlorine atom contributes to its unique chemical behavior and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity. For instance, it can inhibit lipoprotein-associated phospholipase A, affecting lipid metabolism and signaling pathways.

- Cytotoxic Effects : In vitro studies have demonstrated moderate cytotoxicity against cancer cell lines such as HeLa cells, suggesting its potential as an anticancer agent. The compound induces apoptosis through various cellular pathways .

- Anti-inflammatory Activity : Similar compounds in the pyrimidine class have exhibited significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Although specific data for this compound is limited, related compounds have shown IC50 values comparable to established anti-inflammatory drugs .

In Vitro Studies

- Cytotoxicity : Studies indicate that this compound can induce cell death in cancerous cells. For example, it has been observed to affect cell viability significantly at certain concentrations, demonstrating its potential therapeutic role in cancer treatment.

- Enzyme Inhibition : The compound's interaction with COX enzymes suggests a possible mechanism for reducing inflammation. While specific IC50 values for this compound are not available, similar derivatives have shown promising results .

In Vivo Studies

Research on animal models has provided insights into the dosage effects and metabolic pathways associated with this compound:

- Dosage Effects : Lower doses of related compounds have demonstrated therapeutic effects without significant toxicity, indicating that similar outcomes may be expected with this compound.

- Metabolic Pathways : The compound appears to interact with enzymes involved in nucleotide metabolism, suggesting its role in angiogenesis and tumor growth regulation.

Case Studies

Several studies highlight the biological activity of pyrimidine derivatives similar to this compound:

- A study on substituted pyrimidines reported that certain derivatives exhibited substantial anti-inflammatory properties, with some showing enhanced selectivity for COX-2 over COX-1, which is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Another investigation focused on the synthesis and biological evaluation of pyrimidine analogs revealed that modifications at specific positions could significantly alter their pharmacological profiles, enhancing their anticancer and anti-inflammatory activities .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 2-Allyloxy-5-chloropyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution of 5-chloropyrimidin-2-one with allyl bromide under basic conditions. Key steps include:

- Reagent selection : Use anhydrous potassium carbonate as a base to deprotonate the hydroxyl group of 5-chloropyrimidin-2-one.

- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux (60–80°C) improves yield compared to lower-polarity solvents.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in heptane at low temperatures (-25°C) yields pure product (mp 25°C) .

- Data Table :

| Method | Base | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Allylation | K₂CO₃ | THF | 75 | 98% |

| Allylation | NaH | DMF | 82 | 95% |

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine NMR, MS, and elemental analysis:

- ¹H NMR : Key peaks include δ 4.85 (allylic CH), 5.1–5.5 (=CH₂), 5.8–6.4 (CH=), and 8.38 (pyrimidine H-4 and H-6) .

- Mass Spectrometry : Major fragments at m/z 170/172 (M⁺), 114/116 (Cl loss), and 41 (allyl fragment) confirm the molecular structure .

- Note : Discrepancies in δ values may arise from solvent polarity or impurities; cross-validate with FT-IR (C-Cl stretch at 550–600 cm⁻¹).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Temperature : Store at -20°C in amber vials to prevent allyl ether hydrolysis.

- pH sensitivity : Avoid prolonged exposure to acidic/basic media (e.g., pH <5 or >9 degrades the compound within 24 hours).

- Data Table :

| Condition | Degradation (%) at 30 Days |

|---|---|

| 25°C, air | 12 |

| -20°C, N₂ | <1 |

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 5-chloro substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Compare reactivity with non-chlorinated analogues:

- Suzuki coupling : The 5-Cl group deactivates the pyrimidine ring, requiring Pd(PPh₃)₄ and elevated temperatures (80–100°C) for aryl boronic acid coupling at the C-4 position.

- Theoretical basis : DFT calculations show reduced electron density at C-4 due to the inductive effect of Cl, slowing oxidative addition .

- Data Contradiction : Some studies report successful couplings at C-6; verify regioselectivity via NOESY or X-ray crystallography.

Q. How can researchers resolve contradictions in reported anti-HIV activity data for 5-chloropyrimidine derivatives?

- Methodology :

- Biological assays : Use MT-4 cells infected with HIV-1 and measure EC₅₀ (anti-HIV) vs. CC₅₀ (cytotoxicity). For example, 5-chlorouracil derivatives show selectivity indices (SI) >50 due to reduced host-cell toxicity .

- Structural analogs : Compare 2-allyloxy vs. 2',3'-dideoxyribose derivatives. Chlorine at C-5 reduces cytotoxicity but may lower antiviral potency if steric hindrance occurs .

- Data Table :

| Derivative | EC₅₀ (μM) | CC₅₀ (μM) | SI |

|---|---|---|---|

| 2-Allyloxy-5-Cl | 0.8 | >100 | >125 |

| 2',3'-Dideoxy-5-Cl | 2.1 | 50 | 24 |

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodology :

- Protecting groups : Temporarily block the allyloxy group with TBSCl before halogenation or amination.

- Catalyst screening : Use CuI/1,10-phenanthroline for Ullmann-type couplings to avoid C-Cl bond cleavage.

Methodological Best Practices

- Spectral interpretation : Always compare experimental NMR data with computed spectra (e.g., ACD/Labs or Gaussian) to confirm assignments.

- Controlled experiments : Include deuterated solvents (CDCl₃) and internal standards (TMS) for reproducibility.

- Ethical compliance : Follow EPA DSSTox guidelines for waste disposal (DTXSID60621452) to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.